molecular formula C14H10F4N2O B2386282 N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide CAS No. 2411270-08-9

N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide

Cat. No.: B2386282
CAS No.: 2411270-08-9
M. Wt: 298.241
InChI Key: KUFTXBPISFWGLR-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoroindole groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoroindole groups can enhance the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylindole: Shares the trifluoromethyl group but lacks the but-2-ynamide moiety.

    4-Fluoroindole: Contains the fluoroindole structure but does not have the trifluoromethyl group.

    N-(4-Fluorobenzyl)-2-(trifluoromethyl)acetamide: Similar functional groups but different overall structure.

Uniqueness

N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide is unique due to the combination of trifluoromethyl and fluoroindole groups, which impart distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2O/c1-2-4-11(21)20-13(14(16,17)18)8-7-19-10-6-3-5-9(15)12(8)10/h3,5-7,13,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFTXBPISFWGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1=CNC2=C1C(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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